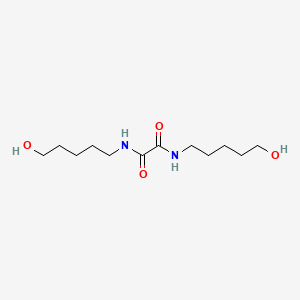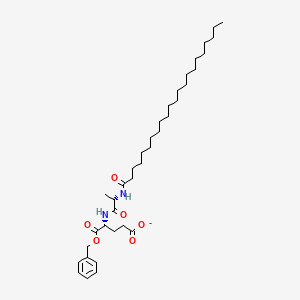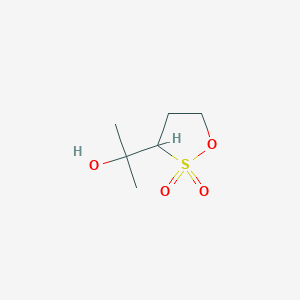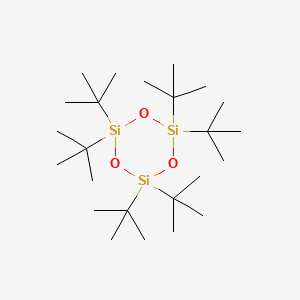
Hexa-t-butylcyclotrisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-t-butylcyclotrisiloxane is a chemical compound with the molecular formula C24H54O3Si3 . It is a member of the cyclotrisiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is notable for its bulky t-butyl groups attached to the silicon atoms, which influence its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-t-butylcyclotrisiloxane can be synthesized through various methods. One common approach involves the reaction of t-butyl alcohol with silicon tetrachloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which then cyclize to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient cyclization .
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-t-butylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hexa-t-butylcyclotrisiloxane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which hexa-t-butylcyclotrisiloxane exerts its effects involves interactions with various molecular targets. The bulky t-butyl groups influence the compound’s steric properties, affecting its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylcyclotrisiloxane: Another member of the cyclotrisiloxane family, but with methyl groups instead of t-butyl groups.
Hexaphenylcyclotrisiloxane: Contains phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
Hexa-t-butylcyclotrisiloxane is unique due to its bulky t-butyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other cyclotrisiloxanes, which may have smaller or less bulky substituents .
Propriétés
Numéro CAS |
78393-18-7 |
|---|---|
Formule moléculaire |
C24H54O3Si3 |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O3Si3/c1-19(2,3)28(20(4,5)6)25-29(21(7,8)9,22(10,11)12)27-30(26-28,23(13,14)15)24(16,17)18/h1-18H3 |
Clé InChI |
JJVBZRJJLKKWQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1(O[Si](O[Si](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


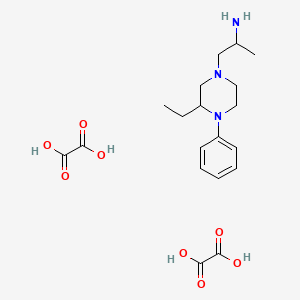
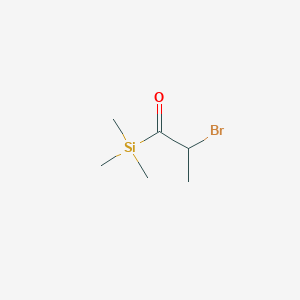
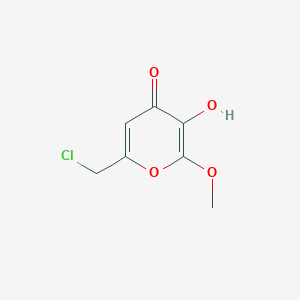
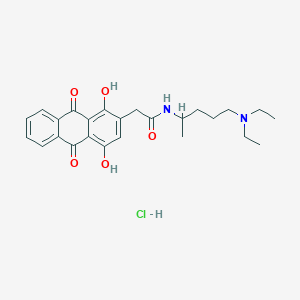
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
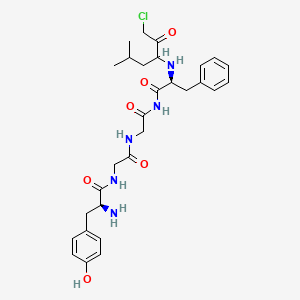
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
